{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole core structure, which is known for its diverse biological activities, and a methoxyphenoxybutyl substituent that enhances its chemical properties. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various biological pathways.
This compound is classified as a benzimidazole derivative due to the presence of the benzimidazole ring, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. Benzimidazole compounds are known for their applications in pharmaceuticals, particularly as antifungal, anti-parasitic, and anticancer agents.
The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves several steps:
The synthetic route may vary based on desired yield and purity levels, but typically includes careful control of reaction conditions such as temperature and solvent choice.
The molecular structure of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can be represented as follows:
Molecular formula: CHNO
Key structural features include:
The compound can participate in various chemical reactions:
The mechanism of action for {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is not fully elucidated but is hypothesized based on its structural characteristics:
{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has several notable applications:
Benzimidazole, a bicyclic heterocycle formed by fusing benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties and structural mimicry of purine nucleotides. This resemblance facilitates interactions with biological targets, enabling diverse pharmacological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects [1] [3]. Approximately 80% of pharmaceuticals incorporate heterocyclic cores, with benzimidazole derivatives featuring prominently in drugs like albendazole (anthelmintic), omeprazole (anti-ulcer), and telmisartan (antihypertensive) [1] [6]. The scaffold’s stability, bioavailability, and tunable electronic properties allow for extensive structural modifications at the N1, C2, C5, and C6 positions, thereby optimizing drug-receptor binding and pharmacokinetic profiles [8] [10]. Its planar configuration supports π-π stacking and hydrogen bonding, critical for targeting enzymes (e.g., cyclooxygenase) and receptors (e.g., cannabinoid CB2) involved in inflammation and infectious diseases [6] [8].
Biological Target | Activity | Key Structural Features | Example Derivatives |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | Anti-inflammatory | C2-substituted anacardic acid analogs | 2-[(2-Alkoxy-6-pentadecylphenyl)methyl]thio |
Cannabinoid Receptor CB2 | Analgesic | C5-carboxamide or sulfamoyl groups | Sulfonyl benzimidazoles |
Microtubules in Fungi | Antifungal | 2-Aryl/alkyl substituents | 2-Substituted benzimidazoles |
Reverse Transcriptase (HIV) | Antiviral | N1-alkylated benzimidazoles | Non-nucleoside reverse transcriptase inhibitors |
The compound {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol follows systematic IUPAC naming conventions. Its structure comprises:
The name prioritizes the benzimidazole parent ring, with the N1-substituent designated as "1-[4-(2-methoxyphenoxy)butyl]" and the C2 substituent as "2-yl)methanol." This aligns with PubChem’s classification (CID 5067016 for analogous structures), where similar derivatives are cataloged using positional descriptors for substituents [2] [7].
Compound Structure | Systematic IUPAC Name | Source |
---|---|---|
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol | [1-[(4-Methylphenyl)methyl]-1H-benzimidazol-2-yl]methanol | Sigma-Aldrich [7] |
1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | 1-(tert-Butyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | PubChem [4] |
The synthesis of benzimidazole methanols evolved from classical condensation methods to sophisticated catalytic strategies. Early routes relied on ortho-phenylenediamine condensation with carboxylic acids or aldehydes under harsh acidic conditions (e.g., HCl or polyphosphoric acid), yielding 2-substituted benzimidazoles with variable methanol groups [6] [10]. However, these methods suffered from low regioselectivity, excessive byproducts, and environmental toxicity.
Modern green chemistry approaches now dominate:
The structural optimization of benzimidazole methanols focuses on the C2 position, where the –CH₂OH group enhances hydrogen-bonding capacity and solubility. N1-alkylation with ether-linked chains (e.g., 4-(2-methoxyphenoxy)butyl) improves membrane permeability and target specificity [4] [8].
Era | Method | Conditions | Limitations/Advantages | Yield Range |
---|---|---|---|---|
Pre-2000 | Acid-catalyzed condensation | HCl, reflux, 12–24 hrs | Low regioselectivity; corrosive byproducts | 40–65% |
2000–2010 | Metal catalysis | FeCl₃/CuI, toluene, 80°C | Improved C2 selectivity; heavy metal contamination | 60–75% |
2010–Present | Nanocomposite catalysis | MnOx/HT, H₂O/EtOH, rt, 1–2 hrs | Recyclable catalyst; solvent eco-compatibility | 85–95% |
2010–Present | Microwave synthesis | Solvent-free, 150°C, 20 mins | Rapid; high purity; energy-intensive | 75–90% |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8